molecular formula C11H16N2 B2965208 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine CAS No. 1016522-32-9

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine

Cat. No.: B2965208
CAS No.: 1016522-32-9
M. Wt: 176.263
InChI Key: RHHPLMVQTQHOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties .

Preparation Methods

The synthesis of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine include other indole derivatives such as:

These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHPLMVQTQHOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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